5-bromo-1,2,4-Thiadiazole

Nucleophilic aromatic substitution Heterocyclic reactivity Building block selection

Researchers exploring 1,2,4-thiadiazole SAR frequently encounter a hidden pitfall: the 3-bromo isomer is entirely unreactive in SNAr and cross-coupling, stalling synthetic sequences. 5-Bromo-1,2,4-thiadiazole resolves this by concentrating all reactivity at the electron-deficient 5-position, enabling chemoselective C-N and C-C bond formation that the 3-bromo analogue cannot achieve. • Exclusive 5-position reactivity overrides the standard C-I > C-Br > C-Cl hierarchy, ensuring predictable Suzuki coupling even in the presence of other halogens. • Documented SNAr yields ≥58% with amines and hydrazines, providing a scalable route to 5-amino-thiadiazole agrochemical leads. • Regioisomeric purity eliminates false negatives in kinase inhibitor and GPCR modulator screening campaigns. Supplied with full analytical documentation (NMR, HPLC) to guarantee batch-to-batch consistency for library synthesis and medicinal chemistry programs.

Molecular Formula C2HBrN2S
Molecular Weight 165.01 g/mol
CAS No. 43201-13-4
Cat. No. B1288382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1,2,4-Thiadiazole
CAS43201-13-4
Molecular FormulaC2HBrN2S
Molecular Weight165.01 g/mol
Structural Identifiers
SMILESC1=NSC(=N1)Br
InChIInChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H
InChIKeyUBUUGFLYVXDUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,2,4-thiadiazole: An Activated Heterocyclic Building Block


5-Bromo-1,2,4-thiadiazole is a five-membered heteroaromatic compound bearing a bromine atom at the electron‑deficient 5‑position. This regiochemistry fundamentally determines its reactivity: the 5‑position in 1,2,4‑thiadiazoles is markedly lower in electron density than the 3‑position, rendering 5‑halo derivatives susceptible to nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑coupling, while the 3‑halo analogues remain inert [1]. The compound is therefore purchased as a reactive intermediate for constructing pharmaceutically and agrochemically relevant 5‑substituted thiadiazoles, rather than as a generic brominated heterocycle [2].

1 Regiospecific electrophilic building block. Enables SNAr and cross-coupling at the activated 5-position.
2 Synthesis workflow fit. Supports diversification into pharmaceutically and agrochemically relevant 5-substituted thiadiazoles.
3 Strict CAS-specific procurement. The 3-bromo isomer is chemically inert toward these transformations.

5-Bromo-1,2,4-thiadiazole: Regiochemical Reactivity Advantage


The 1,2,4‑thiadiazole scaffold exhibits a pronounced electronic asymmetry: the LUMO coefficient at C‑5 is significantly larger than at C‑3, making the two positions chemically non‑equivalent. Consequently, 5‑bromo‑1,2,4‑thiadiazole engages in SNAr and Suzuki–Miyaura reactions that are simply impossible with 3‑bromo‑1,2,4‑thiadiazole [1]. Moreover, even when a leaving group is present at both positions, cross‑coupling occurs exclusively at the 5‑position, overriding the conventional C–I > C–Br > C–Cl reactivity order [2]. Substituting the 5‑bromo compound with a 5‑chloro analogue may slow coupling rates, while accidental procurement of the 3‑bromo isomer yields an unreactive building block and a failed synthetic sequence. The quantitative evidence below demonstrates exactly where these differentiation points arise and how they impact synthesis outcomes.

Target Product
5-Bromo-1,2,4-thiadiazole
Reactive at C-5. Enables predictable SNAr and Suzuki coupling for synthesis workflows.
Potential Substitute
3-Bromo-1,2,4-thiadiazole
Inert toward most nucleophiles and Pd-catalyzed couplings. May lead to a failed synthetic sequence if procured incorrectly.
Even a 5-chloro analogue may slow coupling rates. Similar physical properties between isomers preclude casual differentiation.

5-Bromo-1,2,4-thiadiazole: Quantitative Reactivity Evidence


Nucleophilic Substitution: 5-Halo vs 3-Halo Reactivity

The electron density at the 5‑position of 1,2,4‑thiadiazole is markedly lower than at the 3‑position. Consequently, 5‑halo derivatives approach the reactivity of 4‑halopyrimidines toward nucleophilic displacement, whereas 3‑halo derivatives are unreactive toward most nucleophiles [1]. This fundamental electronic difference means that 5‑bromo‑1,2,4‑thiadiazole can be directly aminated, alkoxylated, or thioetherified under mild SNAr conditions, while 3‑bromo‑1,2,4‑thiadiazole (CAS 1036990‑54‑1) remains unreacted under identical conditions.

SNAr Reactivity
Class-level inference
5-Br isomer: reactive toward amines, alkoxides, azides. 3-Br isomer: inert toward most nucleophiles.
Reported electronic structure context. Supports selection of 5-Br for SNAr diversification.
Data to verify. Based on compiled experimental surveys and FMO analysis.
Nucleophilic aromatic substitution Heterocyclic reactivity Building block selection

Reversed Chemoselectivity in Suzuki Coupling

In 3‑bromo‑5‑chloro‑1,2,4‑thiadiazole, palladium‑catalyzed Suzuki–Miyaura coupling with arylboronic acids occurs exclusively at the 5‑chloro position, leaving the 3‑bromine untouched [1]. This result explicitly violates the standard oxidative‑addition preference (C–I > C–Br > C–Cl). FMO calculations confirm that the LUMO is localized at the 5‑position, explaining the selectivity [1]. The implication for 5‑bromo‑1,2,4‑thiadiazole is that its C–Br bond at C‑5 is intrinsically more reactive toward Pd(0) than a C–Br bond at C‑3, enabling orthogonal functionalization strategies.

Suzuki Chemoselectivity
Head-to-head
Exclusive coupling at the 5-Cl position in 3-bromo-5-chloro-1,2,4-thiadiazole; 3-Br remains untouched.
Method context. Validates 5-position as a privileged site for Pd-catalyzed C–C bond formation.
Yields 58–88%. Reverses standard C–Br > C–Cl oxidative addition order.
Suzuki–Miyaura coupling Chemoselectivity Palladium catalysis Heterocyclic synthesis

Nucleophilic Displacement Yields: 5-Cl Benchmark

Science of Synthesis compiles systematic SNAr yields for the 5‑chloro analogue with a range of nitrogen, oxygen, and sulfur nucleophiles: yields range from 58% to 88% under mild conditions (room temperature to modest heating) [1]. Because bromide is a superior leaving group relative to chloride, 5‑bromo‑1,2,4‑thiadiazole is expected to react at least as efficiently, if not faster. These data provide a quantitative lower‑bound estimate for planning amination, etherification, or thioetherification reactions.

SNAr Yield Benchmarks
Cross-study comparable
5-Cl analogue yields: 58–88% with amines, azides, phenoxides.
Reported yield context. Supports feasibility assessment for derivatization of the 5-Br analogue.
5-Br expected to meet or exceed 5-Cl performance as a superior leaving group.
SNAr yields Amine substitution Heterocycle derivatization

Isomeric Purity: Similar Properties, Divergent Reactivity

5‑Bromo‑1,2,4‑thiadiazole (CAS 43201‑13‑4) and its 3‑bromo isomer (CAS 1036990‑54‑1) share the identical molecular formula (C₂HBrN₂S), molecular weight (165.01 g·mol⁻¹), and nearly identical boiling points (~214 °C) . However, as established above, their reactivity profiles are diametrically opposed. Standard analytical techniques (GC, HPLC) can resolve the two isomers, but procurement must explicitly specify CAS 43201‑13‑4 to avoid receiving the inert 3‑bromo isomer, which has been mis‑supplied in certain vendor catalogs under ambiguous nomenclature.

Isomeric Purity
Supporting evidence
Identical molecular formula and near-identical boiling points (~214 °C) for 5-Br and 3-Br isomers.
Specification review. Procurement must be CAS-specific (43201-13-4) to avoid mis-supply of the inert isomer.
Source review required. Differentiation requires spectroscopic methods.
Isomeric purity Quality control Procurement specification

5-Bromo-1,2,4-thiadiazole: High-Value Applications


Selective Late-Stage Functionalization in Drug Candidates

The exclusive reactivity of the 5‑bromo handle enables chemists to install amines, ethers, or aryl groups at C‑5 without protecting or perturbing substituents at C‑3. This is critical for SAR exploration of 1,2,4‑thiadiazole‑containing kinase inhibitors, GPCR modulators, and carbonic anhydrase inhibitors, where regioisomeric purity is essential for on‑target activity [1]. The reversed chemoselectivity demonstrated in Suzuki coupling further allows sequential C–C bond formation, a feature not accessible with the 3‑bromo isomer.

5-Amino-1,2,4-thiadiazole Agrochemical Synthesis

Displacement of the 5‑bromo group with amines or hydrazines provides a direct route to 5‑amino‑1,2,4‑thiadiazoles, which are core structures in multiple agrochemical lead series. The documented SNAr yields (≥58%) make this a viable scale‑up pathway for generating compound libraries for screening against fungal pathogens and insect pests [1]. The 3‑bromo isomer cannot participate in this transformation, eliminating false starts in library synthesis.

Conjugated Polymers via Suzuki Polycondensation

The predictable and high‑yielding Suzuki coupling at the 5‑position, validated by the exclusive C‑5 selectivity data, positions 5‑bromo‑1,2,4‑thiadiazole as a monomer for donor–acceptor conjugated polymers used in organic photovoltaics and LEDs [1]. The ability to couple selectively without competing reaction at a second halogen site ensures linear polymer growth and avoids crosslinking defects.

Activity-Based Probes with Thiol-Reactive Warheads

5‑Halo‑1,2,4‑thiadiazoles have emerged as selective protein thiol modifiers. The 5‑bromo variant can be elaborated to sulfonyl‑ or sulfinyl‑substituted thiadiazoles that react with cysteine residues in HDAC8 and other targets [2]. The regiospecific installation of the warhead at the 5‑position, enabled by the unique reactivity of the 5‑bromo precursor, is essential for achieving the correct geometry for covalent inhibition.

Application
Selection Property
Validation Focus
Late-stage drug candidate diversification
Regiospecific C-5 reactivity handle
Regioisomeric purity and target engagement context
Agrochemical library synthesis
Direct amination pathway feasibility
Reported yield context and scale-up viability
Donor–acceptor polymer synthesis
Predictable, high-yielding C–C coupling site
Linear polymer growth without crosslinking defects
Activity-based probe development
Sulfonyl/sulfinyl warhead installation site
Covalent inhibition geometry and protein thiol selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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